molecular formula C11H12BrF3N4O2 B280167 1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B280167
M. Wt: 369.14 g/mol
InChI Key: VLCUJCHCNVGHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as BPTP, is a chemical compound with potential applications in scientific research. BPTP is a pyrazole derivative that has been synthesized and studied for its biological activity.

Mechanism of Action

The mechanism of action of BPTP is not fully understood. However, it has been suggested that BPTP may inhibit enzymes by binding to their active sites. BPTP has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
BPTP has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. This may lead to increased levels of acetylcholine in the brain, which can improve cognitive function. BPTP has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

BPTP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which makes it suitable for studying intracellular processes. BPTP is also stable and can be stored for long periods of time. However, BPTP has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. BPTP is also relatively expensive, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on BPTP. One possible direction is to study its potential use as a therapeutic agent for Alzheimer's disease. BPTP has been shown to inhibit acetylcholinesterase, which is a target for Alzheimer's disease drugs. Another possible direction is to study the mechanisms of action of BPTP in cancer cells. Understanding how BPTP induces apoptosis in cancer cells may lead to the development of new anticancer drugs. Finally, further studies on the pharmacokinetics and toxicity of BPTP are needed to evaluate its potential as a drug candidate.
Conclusion:
In conclusion, BPTP is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of BPTP, it has shown promise as a therapeutic agent for several diseases, including Alzheimer's disease and cancer.

Synthesis Methods

BPTP can be synthesized by the reaction of 4-bromo-1,3-dimethyl-5-nitropyrazole with ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate in the presence of trifluoroacetic acid. The resulting compound is then reduced to BPTP using palladium on carbon and hydrogen gas. The synthesis of BPTP has been described in detail in a research paper by K. S. Yadav et al. (2014).

Scientific Research Applications

BPTP has been studied for its potential use in drug discovery and development. It has been found to have inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. BPTP has also been shown to have potential anticancer activity. In a study by J. Gao et al. (2019), BPTP was found to inhibit the growth of lung cancer cells in vitro and in vivo.

Properties

Molecular Formula

C11H12BrF3N4O2

Molecular Weight

369.14 g/mol

IUPAC Name

(4-bromo-2,5-dimethylpyrazol-3-yl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C11H12BrF3N4O2/c1-5-4-10(21,11(13,14)15)19(16-5)9(20)8-7(12)6(2)17-18(8)3/h21H,4H2,1-3H3

InChI Key

VLCUJCHCNVGHIO-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C(=NN2C)C)Br

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C(=NN2C)C)Br

Origin of Product

United States

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